molecular formula C13H19N3O3 B6527557 tert-butyl 3-(pyrazin-2-yloxy)pyrrolidine-1-carboxylate CAS No. 954232-54-3

tert-butyl 3-(pyrazin-2-yloxy)pyrrolidine-1-carboxylate

Cat. No.: B6527557
CAS No.: 954232-54-3
M. Wt: 265.31 g/mol
InChI Key: UTDTUQBYMXBQPF-UHFFFAOYSA-N
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Description

tert-Butyl 3-(pyrazin-2-yloxy)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a pyrazine ring linked via an oxygen atom. The tert-butyl carbamate group and pyrazine moiety make it a valuable intermediate in pharmaceutical synthesis, particularly for modifying solubility, stability, and reactivity in drug candidates.

Properties

IUPAC Name

tert-butyl 3-pyrazin-2-yloxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)16-7-4-10(9-16)18-11-8-14-5-6-15-11/h5-6,8,10H,4,7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDTUQBYMXBQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(pyrazin-2-yloxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazine derivatives, while reduction may produce reduced pyrrolidine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 3-(pyrazin-2-yloxy)pyrrolidine-1-carboxylate is used as a building block in the synthesis of various heterocyclic compounds.

Biology: In biological research, this compound is utilized to study the interactions of heterocyclic compounds with biological targets. It is often used in the design and synthesis of bioactive molecules for drug discovery .

Medicine: Its unique structure allows for the exploration of novel drug candidates targeting specific biological pathways .

Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and advanced materials. Its versatility makes it valuable in various industrial processes .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Ring Variations

(a) Pyrazine vs. Pyridine Derivatives
  • tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate (CAS 1228665-86-8): Structure: Pyridine ring with methoxy (-OCH₃) and methyl (-CH₃) substituents. Molecular Weight: 292.37 g/mol (C₁₆H₂₄N₂O₃) . Key Differences: Pyridine’s single nitrogen atom reduces electron deficiency compared to pyrazine’s two nitrogen atoms.
  • tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate :

    • Structure : Pyridine with iodine and methoxy substituents.
    • Reactivity : The iodine atom facilitates cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), making it versatile in medicinal chemistry .
(b) Amino vs. Oxy Linkages
  • tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate (CAS 1186298-86-1): Structure: Pyrazine linked via an amino (-NH-) group instead of oxygen. Molecular Weight: 264.32 g/mol (C₁₃H₂₀N₄O₂) .
(a) Halogenated Derivatives
  • tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate :
    • Structure : Bromine and dimethoxymethyl groups on pyridine.
    • Applications : Bromine enables functionalization via nucleophilic substitution or metal-catalyzed coupling, while dimethoxymethyl enhances steric bulk .
(b) Hydrophilic Modifications
  • tert-Butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 138108-72-2):
    • Structure : Hydroxymethyl (-CH₂OH) group on pyrrolidine.
    • Properties : Increased hydrophilicity compared to pyrazine/aryl derivatives, favoring aqueous-phase reactions .

Comparative Data Table

Compound Name Heterocycle Substituents Molecular Weight (g/mol) Key Applications/Properties Reference
tert-Butyl 3-(pyrazin-2-yloxy)pyrrolidine-1-carboxylate Pyrazine Oxy linkage ~264* Drug intermediate; moderate reactivity
tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate Pyrazine Amino linkage 264.32 Enhanced hydrogen bonding
tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate Pyridine Methoxy, methyl 292.37 Lipophilicity; membrane permeability
tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Pyridine Iodo, methoxy N/A Cross-coupling reactions
(±)-trans-1-tert-Butyl 3-methyl pyrrolidine-1,3-dicarboxylate Pyridine Fluoro, hydroxymethyl N/A Metabolic stability; multi-site derivatization

*Estimated based on structural analogy.

Biological Activity

tert-butyl 3-(pyrazin-2-yloxy)pyrrolidine-1-carboxylate is a chiral organic compound that has garnered attention in medicinal chemistry due to its structural characteristics and potential biological activities. This compound features a pyrrolidine ring, a tert-butyl group, and a pyrazin-2-yloxy moiety, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H19N3O3
  • Molecular Weight : Approximately 251.28 g/mol
  • Structure : Characterized by a pyrrolidine ring substituted with a tert-butyl group and a pyrazin-2-yloxy moiety.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit significant biological activity, particularly as a potential beta-3 adrenergic receptor agonist. This suggests its involvement in metabolic processes and energy expenditure regulation, similar to compounds with analogous structural motifs.

Potential Pharmacological Effects

The mechanism of action for this compound likely involves its interaction with specific molecular targets such as enzymes and receptors. Its heterocyclic structure allows for binding to biological macromolecules, potentially modulating their activity. The specific pathways influenced by this compound remain to be fully characterized through further experimental studies.

Case Studies and Research Findings

Table 1: Summary of Biological Activities of Related Compounds

Compound NameBiological ActivityReference
Pyrazolyl-UreasAntibacterial and anti-inflammatory
Beta-3 Adrenergic AgonistsWeight loss and metabolic regulation
Other Pyrazole DerivativesCytokine inhibition

Example Study: Interaction with Beta-3 Adrenergic Receptors

A study exploring the binding affinity of structurally related compounds to beta-3 adrenergic receptors indicated that modifications in the substituents significantly affected receptor interaction. This highlights the importance of structural variations in determining biological activity .

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